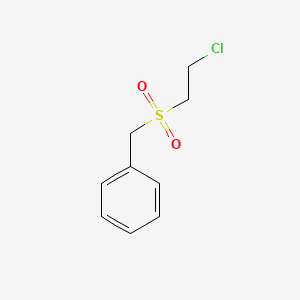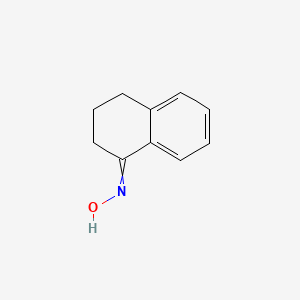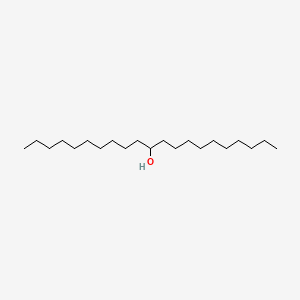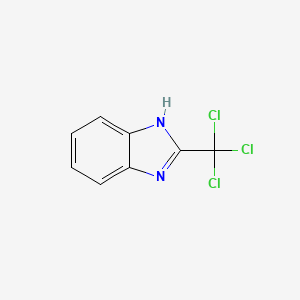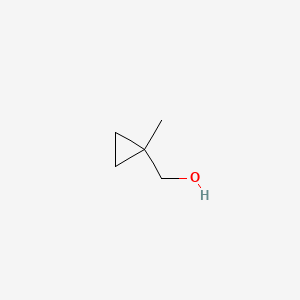
1-甲基环丙烷甲醇
描述
Kinetics of gas-phase thermal decomposition of methylcyclopropanemethanol has been reported.
科学研究应用
材料科学
在材料科学中,该化合物的性质可以被利用来开发具有特定特征的新材料。 例如,它的折射率数据可用于光学材料的设计 .
化学工程
该化合物的相边界压力和温度数据对于化学工程师在设计蒸馏和其他分离过程至关重要 . 了解1-甲基环丙烷甲醇在不同相中的行为有助于优化工业过程的效率和安全性。
计算化学
计算化学家使用1-甲基环丙烷甲醇的严格评估数据来验证和改进计算模型和模拟。 准确的热力学和物理性质数据对于计算研究中的可靠预测至关重要 .
安全和危险分析
了解1-甲基环丙烷甲醇的临界密度和热导率对于评估其在工业环境中的使用所带来的安全性和危害至关重要。 研究人员可以使用这些数据来评估风险并制定适当的安全方案 .
这些应用中的每一个都证明了1-甲基环丙烷甲醇在科学研究中的多功能性及其对各个领域进步的潜在贡献。 NIST/TRC Web Thermo Tables 等资源提供的详细热物理性质数据对于使用该化合物的研究人员和行业专业人员来说是无价的 .
未来方向
生化分析
Biochemical Properties
1-Methylcyclopropanemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide . The nature of these interactions involves the formation of stable complexes with the target biomolecules, influencing their activity and function.
Cellular Effects
1-Methylcyclopropanemethanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of certain enzymes and the activation of others, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-Methylcyclopropanemethanol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes involved in the glycolysis and tricarboxylic acid cycle pathways, affecting the overall metabolic activity of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylcyclopropanemethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Methylcyclopropanemethanol maintains its activity over extended periods, although its effectiveness may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 1-Methylcyclopropanemethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Methylcyclopropanemethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the metabolic pathways of ethylene, sugars, organic acids, and amino acids, maintaining the postharvest quality of fruits .
Transport and Distribution
Within cells and tissues, 1-Methylcyclopropanemethanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function .
Subcellular Localization
The subcellular localization of 1-Methylcyclopropanemethanol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
属性
IUPAC Name |
(1-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQWRXTMGASCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181877 | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-14-7 | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-methylcyclopropanemethanol formed in biological systems?
A: Research suggests that methane monooxygenase, an enzyme found in certain bacteria, can catalyze the formation of 1-methylcyclopropanemethanol. In the presence of oxygen and NADH, the enzyme converts 1,1-dimethylcyclopropane to (1-methylcyclopropyl)methanol as the major product (81% yield) []. This reaction involves the insertion of an oxygen atom from molecular oxygen into a carbon-hydrogen bond of the substrate.
Q2: Can 1-methylcyclopropanemethanol undergo ring-opening reactions?
A: Yes, 1-methylcyclopropanemethanol can undergo ring-opening fluorination in the presence of specific reagents []. Treatment with pyridinium poly(hydrogen fluoride), diisopropylamine, and potassium hydrogen difluoride leads to the formation of homoallylic fluorides []. This reaction demonstrates the susceptibility of the cyclopropane ring to opening under certain conditions, highlighting the reactivity of this functional group.
Q3: Does 1-methylcyclopropanemethanol exhibit any biological activity?
A: Recent research indicates that Saudi Sumra honey, which contains 1-methylcyclopropanemethanol as a major component, possesses antimicrobial activity against a range of drug-resistant bacteria and fungi []. This finding suggests that 1-methylcyclopropanemethanol, potentially in synergy with other components in the honey, contributes to the observed antimicrobial effects []. Further research is needed to fully elucidate the specific mechanisms of action and individual contributions of each component.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Benz[g]indole](/img/structure/B1329717.png)
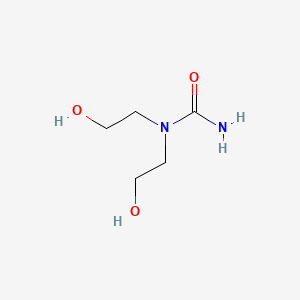
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)
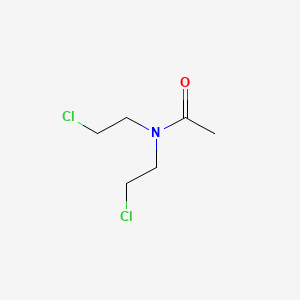
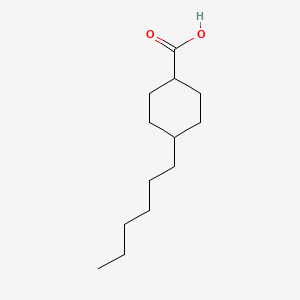
![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
